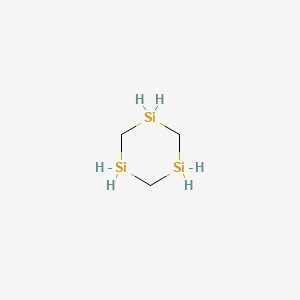
1,3,5-Trisilinane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-Trisilinane is a silicon-based compound that belongs to the class of silanes It is characterized by a three-membered ring structure consisting of alternating silicon and hydrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,5-Trisilinane can be synthesized through several methods. One common approach involves the reaction of trichlorosilane with a reducing agent such as lithium aluminum hydride. The reaction typically takes place in an inert atmosphere to prevent oxidation and is carried out at low temperatures to control the reaction rate.
Industrial Production Methods
In an industrial setting, this compound can be produced using a continuous flow reactor. This method allows for better control over reaction conditions and yields higher purity products. The process involves the controlled addition of trichlorosilane and the reducing agent, followed by purification steps to remove any by-products.
Chemical Reactions Analysis
Types of Reactions
1,3,5-Trisilinane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced further to form lower silanes.
Substitution: It can undergo substitution reactions where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide. The reactions are typically carried out at room temperature.
Reduction: Reducing agents such as lithium aluminum hydride are used under inert conditions.
Substitution: Substitution reactions often involve halogenating agents like chlorine or bromine.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Lower silanes.
Substitution: Halogenated silanes.
Scientific Research Applications
1,3,5-Trisilinane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex silicon-containing compounds.
Materials Science: It is utilized in the development of silicon-based materials with unique properties, such as high thermal stability and electrical conductivity.
Biology and Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in biocompatible materials.
Industry: It is used in the production of silicone polymers and resins, which have applications in coatings, adhesives, and sealants.
Mechanism of Action
The mechanism by which 1,3,5-Trisilinane exerts its effects is primarily through its ability to form stable silicon-oxygen and silicon-carbon bonds. These bonds are crucial in various chemical reactions and material properties. The molecular targets and pathways involved include:
Silicon-Oxygen Bond Formation: This is important in the formation of silanols and siloxanes.
Silicon-Carbon Bond Formation: This is essential in the synthesis of organosilicon compounds.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triazine: A nitrogen-containing analog with similar ring structure but different chemical properties.
1,3,5-Trioxane: An oxygen-containing analog used in various industrial applications.
1,3,5-Triazine-2,4,6-triamine (Melamine): Used in the production of plastics and resins.
Uniqueness
1,3,5-Trisilinane is unique due to its silicon-based structure, which imparts distinct chemical properties such as high thermal stability and reactivity towards various functional groups. This makes it a valuable compound in the synthesis of advanced materials and in various industrial applications.
Properties
Molecular Formula |
C3H12Si3 |
|---|---|
Molecular Weight |
132.38 g/mol |
IUPAC Name |
1,3,5-trisilinane |
InChI |
InChI=1S/C3H12Si3/c1-4-2-6-3-5-1/h1-6H2 |
InChI Key |
LISDBLOKKWTHNH-UHFFFAOYSA-N |
Canonical SMILES |
C1[SiH2]C[SiH2]C[SiH2]1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3aR,3a'R,8aS,8a'S)-2,2'-Cyclohexylidenebis[8,8a-dihydro-3aH-indeno[1,2-d]oxazole]](/img/structure/B12510658.png)
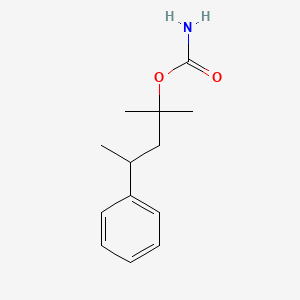
![2-[1,2-Diphenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B12510664.png)
![Titanium, oxo[sulfato(2-)-kappaO,kappaO']-](/img/structure/B12510670.png)
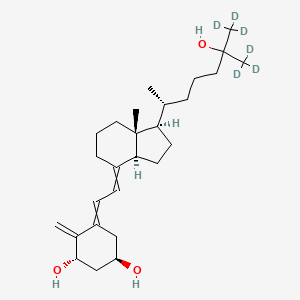
![N-(4-(2,5-Dimethoxyphenyl)thiazol-2-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B12510682.png)
![N-[2-[tert-butyl(dimethyl)silyl]oxyethylidene]-2-methylpropane-2-sulfinamide](/img/structure/B12510690.png)
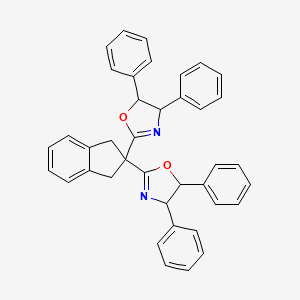
![2-Amino-3-({[2-(4-chlorophenoxy)phenyl]methylidene}amino)-6-(trifluoromethyl)pyrimidin-4-one](/img/structure/B12510705.png)


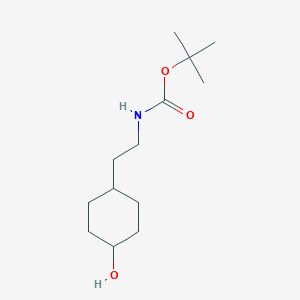
phosphanyl}phenyl)-4,5-dihydro-1,3-oxazole](/img/structure/B12510734.png)
![(2R)-2-{[(benzyloxy)carbonyl]amino}-3-(3-hydroxyphenyl)propanoic acid](/img/structure/B12510753.png)
